

Application Notes and Protocols for ABCG2-IN-3 Cytotoxicity Co-treatment

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Compound of Interest

Compound Name: ABCG2-IN-3

Cat. No.: B593712

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Introduction

The ATP-binding cassette (ABC) transporter subfamily G member 2 (ABCG2), also known as breast cancer resistance protein (BCRP), is a significant contributor to multidrug resistance (MDR) in cancer cells. By actively effluxing a wide range of chemotherapeutic agents, ABCG2 reduces their intracellular concentration and therapeutic efficacy.[1][2] **ABCG2-IN-3** is a potent and selective inhibitor of ABCG2, designed to reverse this resistance and enhance the cytotoxic effects of anticancer drugs.[3] These application notes provide detailed protocols for utilizing **ABCG2-IN-3** in co-treatment cytotoxicity assays to evaluate its potential in overcoming ABCG2-mediated drug resistance.

ABCG2-IN-3 functions by inhibiting the transporter's activity, thereby increasing the intracellular accumulation of co-administered chemotherapeutic drugs.[1][3] Its mechanism of action involves binding to the ABCG2 protein and preventing the ATP-dependent transport of substrates.[3] This resensitizes resistant cancer cells to the cytotoxic effects of various anticancer agents.

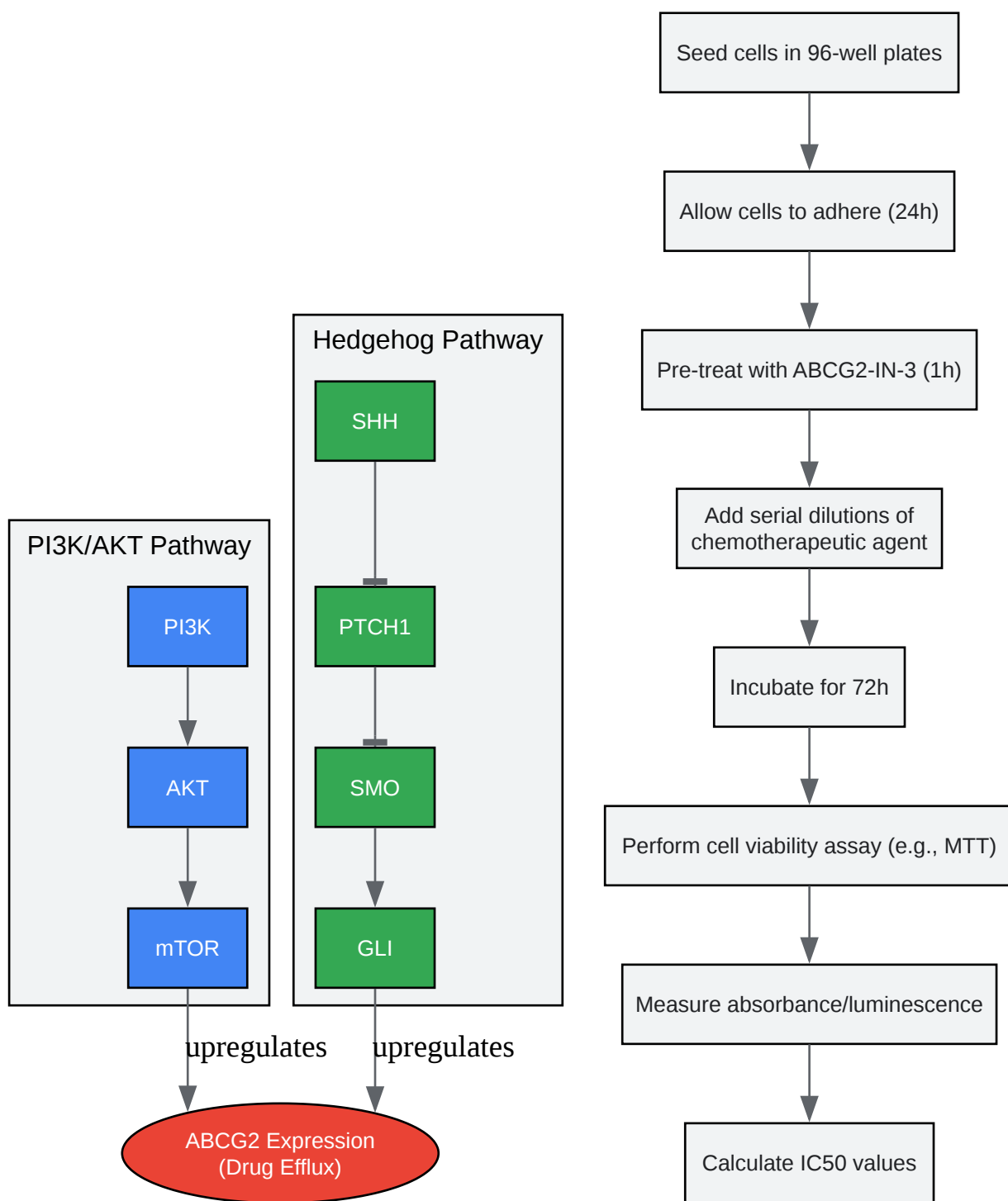
Data Presentation

The following table summarizes the key quantitative data for **ABCG2-IN-3**, providing essential parameters for experimental design.

Parameter	Value	Cell Line(s)	Reference
ABCG2 Inhibition IC50	0.238 μ M	-	[3]
ATPase Inhibition IC50	0.038 μ M	-	[3]
Cytotoxicity IC50 (ABCG2-IN-3 alone)	5.82 μ M	MDCK II BCRP	[3]
Cytotoxicity IC50 (ABCG2-IN-3 alone)	6.55 μ M	MDCK wild-type	[3]

Signaling Pathways

The expression and function of ABCG2 are regulated by various signaling pathways, which can be crucial for understanding the broader context of drug resistance.



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References

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